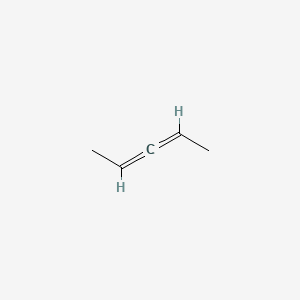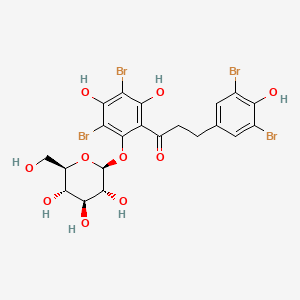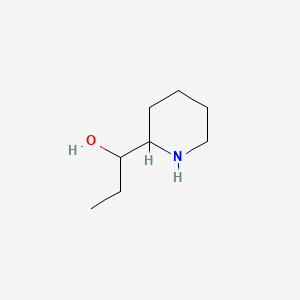
コンドリン
概要
説明
Conhydrine is a natural product found in Aloe gariepensis, Conium maculatum, and other organisms with data available.
科学的研究の応用
ピペリジンアルカロイドの合成
コンドリンは、2-置換ピペリジンアルカロイドであり、構造的に関連するアルカロイドの合成において重要な役割を果たします。 コンドリンは、4つの異なる形態で存在するため、キラルプール法、キラル補助基法、不斉触媒法など、さまざまな合成経路が可能となります {svg_1}. これらの方法は、抗HIV、抗ウイルス、および抗腫瘍活性を有する化合物を生成するために不可欠です {svg_2}.
医薬品化学
コンドリンは毒性が高いにもかかわらず、その構造骨格は医薬品化学において大きな関心を集めています。 研究者は、コンドリンの構造を改変して毒性を減らしつつ、薬理作用を維持または増強する方法を探求しています。 これにより、新しい治療薬の開発につながる可能性があります {svg_3}.
有機触媒
コンドリンは、そのエナンチオ選択的特性により、有機触媒として使用されます。 コンドリンは、さまざまな疾患の治療など、幅広い医薬関連性を示す、小型有機化合物の合成の出発点となります {svg_4}.
抗HIVおよび抗ウイルス研究
コンドリンのピペリジン核は、ヒドロキシル化された側鎖を持つため、抗HIVおよび抗ウイルス研究において潜在的な可能性を示しています。 コンドリンから誘導された合成アナログは、これらのウイルスに対する有効性について研究されています {svg_5}.
抗腫瘍活性
コンドリンの構造は、その抗腫瘍特性について調査されています。 課題は、さまざまな形態のがんを治療するために臨床試験で使用できるアナログを単離および合成することです {svg_6}.
エナンチオ選択的合成
コンドリンとそのアナログの不斉合成は、重要な研究分野です。 これらの化合物の潜在的な治療的応用のためには、高いエナンチオ選択性を実現することが不可欠です {svg_7}.
天然物合成
コンドリンは、ドクゼリ (Conium maculatum L.) に見られる天然物です。 コンドリンの単離と合成は、類似のアルカロイドの生合成経路を理解し、新しい天然物の発見の可能性を探る上で重要です {svg_8}.
工業的および実用的な用途
コンドリンへの容易な合成アプローチは、産業的な観点から有益です。 コンドリンの誘導体は、毒性を管理または排除できれば、さまざまな産業用途で使用できます {svg_9}.
作用機序
Target of Action
Conhydrine is a naturally occurring alkaloid found in the plant Conium maculatum . It is known that other alkaloids, including the 2-(1-hydroxyalkyl)piperidine motif in conhydrine, exhibit important therapeutic activities, such as antiviral or antitumor agents .
Mode of Action
It is known that conhydrine comprises a simple piperidine unit tethered to a 1-hydroxyalkyl side chain . This structure suggests that Conhydrine may interact with its targets through its unique biological properties and vicinal chiral hydroxy and amino functionalities .
Biochemical Pathways
It is known that conhydrine can be converted into l-coniine either by reduction of the iodo-derivative (iodoconiine), formed by the action of hydriodic acid and phosphorus at 180°c , or by hydrogenation of the mixture of coniceines produced when it is dehydrated by phosphorus pentoxide in toluene . These observations indicate that the oxygen atom must occur as a hydroxyl group in the n-propyl side chain in either the α- or β-position .
Pharmacokinetics
It is known that the optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .
Result of Action
It is known that conhydrine is a poisonous alkaloid found in poison hemlock (conium maculatum) in small quantities . It crystallises in colourless leaflets, has a coniine-like odour, can be sublimed, and is strongly basic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Conhydrine. For example, similar feeding experiments conducted in a greenhouse and outdoors produced Conhydrine and pseudoconhydrine, respectively, suggesting that changes in the environment can induce changes in the alkaloid composition of Conium maculatum .
Safety and Hazards
Conhydrine is a poisonous substance . In case of exposure, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Conhydrine plays a significant role in biochemical reactions due to its structure, which includes a piperidine ring with a hydroxylated side chain . It interacts with various enzymes and proteins, influencing their activity. For instance, conhydrine has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, conhydrine interacts with other biomolecules such as receptors and ion channels, altering their function and contributing to its toxic effects .
Cellular Effects
Conhydrine exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, conhydrine has been observed to induce apoptosis in certain cell lines by activating caspases, which are enzymes involved in programmed cell death . Furthermore, conhydrine can modulate the expression of genes related to oxidative stress and inflammation, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of conhydrine involves its interaction with specific biomolecules, leading to various biochemical effects. Conhydrine binds to acetylcholinesterase, inhibiting its activity and resulting in the accumulation of acetylcholine . This binding interaction is crucial for its toxic effects, as it disrupts normal neurotransmission. Additionally, conhydrine can inhibit other enzymes and modulate receptor activity, contributing to its overall impact on cellular function . Changes in gene expression induced by conhydrine further amplify its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of conhydrine change over time due to its stability and degradation. Conhydrine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its potency . Long-term studies have shown that conhydrine can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important for understanding the long-term impact of conhydrine exposure in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of conhydrine vary with different dosages in animal models. At low doses, conhydrine can cause mild symptoms such as nausea and dizziness . At higher doses, it can lead to severe toxicity, including respiratory failure and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. These studies highlight the importance of dosage in determining the safety and efficacy of conhydrine .
Metabolic Pathways
Conhydrine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are crucial for the detoxification and elimination of conhydrine from the body. Additionally, conhydrine can affect metabolic flux and alter the levels of certain metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Conhydrine is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cells, conhydrine can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the pharmacokinetics of conhydrine and its effects on different tissues .
Subcellular Localization
The subcellular localization of conhydrine plays a crucial role in its activity and function . Conhydrine can localize to specific compartments within the cell, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct conhydrine to specific organelles . The subcellular distribution of conhydrine affects its interactions with biomolecules and contributes to its overall biochemical effects .
特性
IUPAC Name |
1-piperidin-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCAAURNBULZRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871697 | |
| Record name | 1-(Piperidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63401-12-7, 495-20-5 | |
| Record name | NSC172229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Piperidin-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Conhydrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(piperidin-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Conhydrine?
A1: Conhydrine, like other alkaloids found in poison hemlock (Conium maculatum), acts by inhibiting the neuromuscular junction. [] It exerts its effects in a manner similar to curare, a well-known paralytic agent. []
Q2: How does Conhydrine's interaction with the neuromuscular junction lead to its toxic effects?
A2: Conhydrine inhibits the transmission of nerve impulses to muscle fibers at the neuromuscular junction, leading to muscle paralysis. [] This paralysis can affect various muscle groups, including those involved in respiration, ultimately resulting in respiratory collapse and potentially death. []
Q3: What is the molecular formula and weight of Conhydrine?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Conhydrine, they highlight that it is a 2-substituted piperidine alkaloid. [] You can find this information in chemical databases or other scientific literature.
Q4: Are there any notable spectroscopic characteristics of Conhydrine?
A4: Researchers have used optical rotatory dispersion (ORD) and circular dichroism (CD) to determine the relative and absolute configuration of the two asymmetric centers in natural (+)-Conhydrine. [] This highlights the importance of these spectroscopic techniques in Conhydrine research.
Q5: What are the main approaches used in the synthesis of Conhydrine?
A5: Scientists have developed various asymmetric methods for synthesizing Conhydrine. These methods are broadly classified based on their approach: []
Q6: Have any specific chemical transformations proven particularly useful in Conhydrine synthesis?
A6: Several key transformations are frequently employed in Conhydrine synthesis: [, , , , ]
Q7: What is crystallization-induced diastereomer transformation (CIDT), and how is it relevant to Conhydrine synthesis?
A7: CIDT is a process where a mixture of diastereomers in solution is enriched in one diastereomer upon crystallization. [] Researchers have successfully used CIDT of α-bromo-α'-(R)-sulfinylketones to access enantiopure α-bromoketones, which can be further transformed into valuable anti and syn-bromohydrins, important intermediates for synthesizing enantiopure Conhydrine isomers. []
Q8: How many isomers of Conhydrine exist, and how do they differ?
A8: Conhydrine exists in four different isomeric forms. [] These isomers arise from the presence of two chiral centers within the molecule, leading to two pairs of enantiomers: (+)-α-Conhydrine, (-)-α-Conhydrine, (+)-β-Conhydrine, and (-)-β-Conhydrine.
Q9: Can you provide examples of how researchers have achieved the stereoselective synthesis of different Conhydrine isomers?
A9: The literature provides several examples of stereoselective Conhydrine synthesis:
- (–)-β-Conhydrine and (+)-α-Conhydrine: Synthesized diastereodivergently using crystallization-induced diastereomer transformation of α-bromo-α'-(R)-sulfinylketones. []
- (+)-α-Conhydrine: Synthesized from R-(+)-glyceraldehyde using zinc-mediated stereoselective aza-Barbier reaction and ring-closing metathesis. []
- (–)-α-Conhydrine: Synthesized using Sharpless asymmetric dihydroxylation and regiospecific cyclic sulfate opening as key steps. []
- (+)-α-Conhydrine: Synthesized using a kinetic resolution of 2-(1-hydroxypropyl)pyridine with lipase PS and a chelation-controlled diastereoselective reduction. []
Q10: What is known about the toxicity of Conhydrine?
A10: Conhydrine is a toxic alkaloid found in poison hemlock. [, ] While its medicinal applications are limited due to its toxicity, [] research is ongoing to understand its effects fully.
Q11: Is there a specific antidote for Conhydrine poisoning?
A11: The provided abstracts do not mention a specific antidote for Conhydrine poisoning. Treatment for poison hemlock poisoning, in general, is mainly supportive and focuses on managing symptoms. []
Q12: What are the typical symptoms of poison hemlock poisoning?
A12: Poison hemlock poisoning typically presents with symptoms affecting the nervous system and gastrointestinal tract. [] Early symptoms include stimulation followed by paralysis of motor nerve endings, central nervous system stimulation, vomiting, trembling, problems with movement, and changes in heart rate and respiration. [] Later stages can involve salivation, urination, nausea, convulsions, coma, and potentially death. []
Q13: What are some of the challenges and future directions in Conhydrine research?
A13: While significant progress has been made in understanding and synthesizing Conhydrine, several challenges remain:
Q14: Are there any known environmental concerns related to Conhydrine or poison hemlock?
A14: Poison hemlock is a noxious weed that can outcompete native plant species, negatively impacting biodiversity. [] Its toxicity to livestock and humans further necessitates its control and management. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



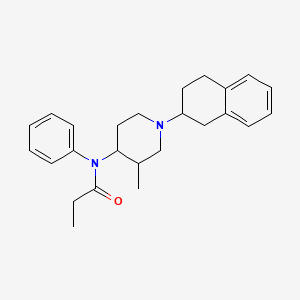

![3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1201669.png)

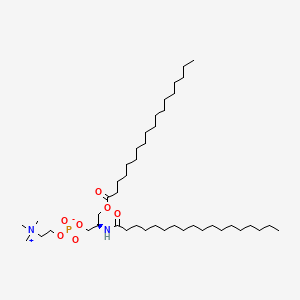
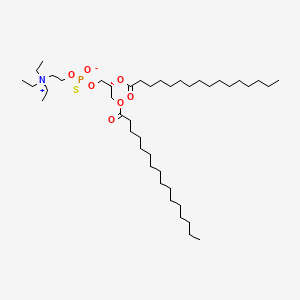

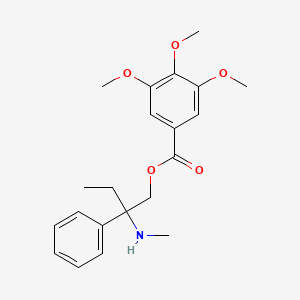
![N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide](/img/structure/B1201679.png)
